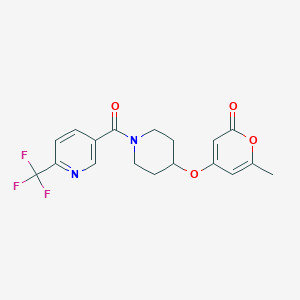

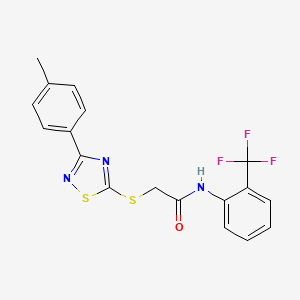

2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain several functional groups, including a thiadiazole ring, a tolyl group, and a trifluoromethyl group . The tolyl group is an aryl group related to toluene and is commonly found in the structure of diverse chemical compounds . The trifluoromethyl group is a powerful electron-withdrawing group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The tolyl and trifluoromethyl groups would likely have significant effects on the compound’s overall structure .Chemical Reactions Analysis

The tolyl and trifluoromethyl groups in this compound could potentially participate in various chemical reactions. For example, tolyl groups can be involved in nucleophilic substitutions , and trifluoromethyl groups can act as powerful electron-withdrawing groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the tolyl group could make the compound nonpolar and hydrophobic .Scientific Research Applications

Anticancer Activity

The 1,2,4-thiadiazole moiety is a significant scaffold in medicinal chemistry, particularly in the design of antitumor agents . Compounds containing this moiety can disrupt processes related to DNA replication, allowing them to inhibit the replication of both bacterial and cancer cells. This makes our compound of interest a potential candidate for anticancer drug development.

Glycosylation Processes

The related compound 3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate has been used as an activator for p-tolyl thioglycoside donors . This suggests that our compound could also play a role in glycosylation processes, which are crucial for the synthesis of various biologically active glycosides.

S-Trifluoromethylation Reactions

Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, leading to S-trifluoromethylation of thiophenols . Given the structural similarities, our compound may be involved in similar S-trifluoromethylation reactions, which are valuable in pharmaceutical synthesis.

Immunostimulating Properties

Azetidin-2-one derivatives, which share structural features with thiadiazoles, have been identified as having immunostimulating properties . This suggests that our compound could also be explored for its potential to enhance the immune response.

Antimicrobial and Antioxidant Activities

Thiadiazole derivatives have been reported to possess a wide range of therapeutic activities, including antimicrobial and antioxidant effects . This indicates that our compound could be useful in the development of new antimicrobial agents or antioxidants.

properties

IUPAC Name |

2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3OS2/c1-11-6-8-12(9-7-11)16-23-17(27-24-16)26-10-15(25)22-14-5-3-2-4-13(14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHISQJIXOBUSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)prop-2-enamide](/img/structure/B2877083.png)

![ethyl [5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2877086.png)

![2-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]formamido}-N-methylacetamide](/img/structure/B2877087.png)

![N-benzyl-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2877103.png)